molecular formula C13H11ClFNO2 B11853201 3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one CAS No. 105892-51-1

3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one

Cat. No.: B11853201
CAS No.: 105892-51-1
M. Wt: 267.68 g/mol
InChI Key: ZZMGORRWKOKNOB-UHFFFAOYSA-N
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Description

3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one typically involves multi-step organic reactions. A common route might include:

    Starting Material: A suitable quinoline derivative.

    Chlorination: Introduction of the chlorine atom at the 7th position using reagents like thionyl chloride.

    Fluorination: Introduction of the fluorine atom at the 6th position using reagents like diethylaminosulfur trifluoride (DAST).

    Acetylation: Introduction of the acetyl group at the 3rd position using acetyl chloride or acetic anhydride.

    Ethylation: Introduction of the ethyl group at the 1st position using ethyl iodide and a suitable base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolone N-oxides.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine and fluorine atoms may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinolone N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted quinolones.

Scientific Research Applications

3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Possible antibacterial or antiviral properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on its specific biological activity. For example, if it exhibits antibacterial properties, it might inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

    Norfloxacin: Used to treat urinary tract infections.

Uniqueness

3-Acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4(1H)-one’s unique substituents may confer distinct chemical reactivity and biological activity compared to other quinolones.

Properties

CAS No.

105892-51-1

Molecular Formula

C13H11ClFNO2

Molecular Weight

267.68 g/mol

IUPAC Name

3-acetyl-7-chloro-1-ethyl-6-fluoroquinolin-4-one

InChI

InChI=1S/C13H11ClFNO2/c1-3-16-6-9(7(2)17)13(18)8-4-11(15)10(14)5-12(8)16/h4-6H,3H2,1-2H3

InChI Key

ZZMGORRWKOKNOB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)C

Origin of Product

United States

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